molecular formula C18H23IN2 B7775803 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide

2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide

Cat. No.: B7775803
M. Wt: 394.3 g/mol
InChI Key: LQPGRVLBLXGDIX-UHFFFAOYSA-M
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Description

2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a pyridinium ion through an ethenyl linkage. The iodide ion serves as the counterion to balance the charge of the pyridinium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The diethylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in fluorescence microscopy as a fluorescent dye due to its ability to emit light upon excitation.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, altering their conformation and activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
  • 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-ethylpyridin-1-ium iodide

Uniqueness

2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is unique due to its specific structural features, such as the presence of a diethylamino group and a pyridinium ion. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGRVLBLXGDIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003937
Record name 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-70-2
Record name Pyridinium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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